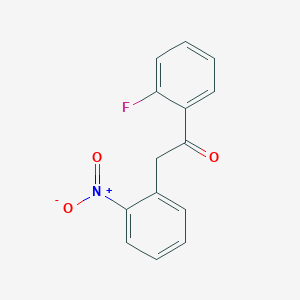
1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone is an organic compound that features both fluorine and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 2-nitrobenzyl bromide.
Reaction: The two starting materials undergo a nucleophilic substitution reaction in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents used.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1-(2-Aminophenyl)-2-(2-nitrophenyl)ethanone.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the fluorine and nitro groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-2-(2-aminophenyl)ethanone: Similar structure but with an amino group instead of a nitro group.
1-(2-Chlorophenyl)-2-(2-nitrophenyl)ethanone: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(2-Fluorophenyl)-2-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.
Uniqueness
1-(2-Fluorophenyl)-
Properties
CAS No. |
52765-18-1 |
|---|---|
Molecular Formula |
C14H10FNO3 |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H10FNO3/c15-12-7-3-2-6-11(12)14(17)9-10-5-1-4-8-13(10)16(18)19/h1-8H,9H2 |
InChI Key |
LHPJZIQUTHJSBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















